molecular formula C13H17Cl2N3S B2612981 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride CAS No. 1215396-71-6

7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride

Cat. No.: B2612981
CAS No.: 1215396-71-6
M. Wt: 318.26
InChI Key: PLEFOKOVDKRZEX-UHFFFAOYSA-N
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Description

The compound is a derivative of benzothiazole, which is a heterocyclic compound . Benzothiazoles are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzothiazoles can be synthesized through various methods . For instance, a series of novel N - (benzo [d]thiazol-2-yl)-2- [phenyl (2- (piperidin-1-yl) ethylamino] benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N -phenyl anthranilic acid .

Scientific Research Applications

Molecular Structure and Vibrational Spectra Analysis

The molecular structure, vibrational frequencies, and conformational stability of related benzo[d]thiazole compounds have been extensively studied using Hartree-Fock and Density Functional Theory (DFT) methods. These studies provide insight into the electronic properties, including HOMO and LUMO energies, suggesting their potential in various applications due to the charge transfer within the molecule. Such detailed analyses pave the way for understanding the reactivity and interaction of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride in scientific research (Taşal & Kumalar, 2010).

Antimicrobial and Anti-Proliferative Activities

Benzo[d]thiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. These compounds exhibit significant broad-spectrum antibacterial activities and promising anticancer activity against various human tumor cell lines, highlighting their potential in drug discovery for therapeutic applications (Al-Mutairi et al., 2019).

Drug Discovery Building Blocks

The synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives as new building blocks in drug discovery emphasizes the versatility of benzo[d]thiazole compounds. These building blocks offer the possibility to thoroughly explore chemical space around the molecule, making them valuable for designing ligands targeting various biological receptors (Durcik et al., 2020).

Corrosion Inhibition for Oil-well Tubular Steel

In the context of industrial applications, thiazole derivatives, including benzo[d]thiazole, have been investigated for their effectiveness as corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions. These studies reveal that certain derivatives can significantly enhance corrosion resistance, making them valuable for protecting industrial materials in harsh chemical environments (Yadav, Sharma, & Kumar, 2015).

Catalysis in Synthesis of Heterocyclic Compounds

Benzo[d]thiazole derivatives have also been employed as catalysts in the synthesis of various heterocyclic compounds. Their utilization as homogeneous catalysts in aqueous media for synthesizing pyran, pyranopyrazole, and phthalazine derivatives highlights their potential in facilitating efficient, green chemical reactions (Khazaei et al., 2015).

Mechanism of Action

Target of Action

Thiazole derivatives, which include this compound, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

It is known that thiazole derivatives interact with their targets to bring about their effects . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution , which may play a role in its interaction with its targets.

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of 7-Chloro-4-methyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

The solubility properties of thiazole derivatives may suggest that their action and stability could be influenced by the solvent environment .

Properties

IUPAC Name

7-chloro-4-methyl-2-(4-methylpiperazin-1-yl)-1,3-benzothiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3S.ClH/c1-9-3-4-10(14)12-11(9)15-13(18-12)17-7-5-16(2)6-8-17;/h3-4H,5-8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLEFOKOVDKRZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCN(CC3)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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